molecular formula C17H30N2O3 B2841497 1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea CAS No. 2310142-43-7

1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Cat. No.: B2841497
CAS No.: 2310142-43-7
M. Wt: 310.438
InChI Key: BPECZGDWUFWWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a useful research compound. Its molecular formula is C17H30N2O3 and its molecular weight is 310.438. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

Researchers have synthesized a series of ureas containing adamantane and pyrazole fragments, exploring their inhibitory activity against human soluble epoxide hydrolase (sEH) and solubility in water. The compounds exhibited inhibitory activity in the nanomolar range and moderate water solubility, suggesting potential for therapeutic applications (D’yachenko et al., 2019).

Another study focused on the synthesis of ureas as target-oriented inhibitors of sEH, achieving high yields and highlighting their potential in treating hypertension and inflammatory diseases. These ureas showed reduced melting points and increased water solubility, indicating improved drug-like properties (Butov et al., 2017).

Pharmacological Applications

A comprehensive study on N,N'-disubstituted urea-based sEH inhibitors detailed their in vitro and in vivo metabolism. The research revealed several metabolic pathways, including oxidations and cleavage of the polyethylene glycol chain, contributing to understanding the pharmacokinetics and potential therapeutic use of these compounds (Liu et al., 2015).

Biochemical Evaluation and Drug Design

Investigations into the antimicrobial and anti-proliferative activities of novel adamantyl derivatives demonstrated significant effects against a range of bacteria and tumor cell lines. These findings suggest the utility of adamantane-based compounds in developing new antimicrobial and cancer therapies (Al-Mutairi et al., 2019).

Another study synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as acetylcholinesterase inhibitors, offering insights into optimizing pharmacophoric elements for enhanced activity. This research emphasizes the role of adamantane derivatives in designing inhibitors with potential applications in treating neurodegenerative diseases (Vidaluc et al., 1995).

Properties

IUPAC Name

1-(1-adamantyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-16(21,3-4-22-2)11-18-15(20)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14,21H,3-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPECZGDWUFWWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)NC12CC3CC(C1)CC(C3)C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.